5-(3-Chlorophenoxy)pentan-1-amine
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Overview
Description
5-(3-Chlorophenoxy)pentan-1-amine is an organic compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol . It is characterized by the presence of a chlorophenoxy group attached to a pentanamine chain. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(3-Chlorophenoxy)pentan-1-amine typically involves the reaction of 3-chlorophenol with 1-bromopentane in the presence of a base to form 5-(3-chlorophenoxy)pentane. This intermediate is then reacted with ammonia or an amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
5-(3-Chlorophenoxy)pentan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-(3-Chlorophenoxy)pentan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways . The pentanamine chain allows the compound to interact with hydrophobic regions of proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-(3-Chlorophenoxy)pentan-1-amine include other chlorophenoxy derivatives and pentanamine analogs. Some examples are:
5-(4-Chlorophenoxy)pentan-1-amine: Similar structure but with the chlorine atom in the para position.
5-(3-Bromophenoxy)pentan-1-amine: Bromine atom instead of chlorine.
5-(3-Chlorophenoxy)hexan-1-amine: Longer carbon chain.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
5-(3-chlorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9H,1-3,7-8,13H2 |
InChI Key |
CPLQAASTNNFXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCN |
Origin of Product |
United States |
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